Glc(a1-2)aldehydo-L-Man
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glucose-alpha-1,2-aldehydo-L-Mannose typically involves the enzymatic or chemical glycosylation of glucose and mannose. One common method is the use of glycosyltransferases, which catalyze the transfer of a glycosyl group from a donor molecule to an acceptor molecule. The reaction conditions often include specific pH levels, temperatures, and the presence of cofactors to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of Glucose-alpha-1,2-aldehydo-L-Mannose can be achieved through microbial fermentation processes. This method leverages genetically engineered microorganisms to produce the desired disaccharide. The fermentation process is followed by purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Glucose-alpha-1,2-aldehydo-L-Mannose undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
Glucose-alpha-1,2-aldehydo-L-Mannose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: Plays a role in studying glycan interactions and glycoprotein functions.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of Glucose-alpha-1,2-aldehydo-L-Mannose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosyltransferases, facilitating the transfer of glycosyl groups to target molecules. This process is crucial in the biosynthesis of glycoproteins and glycolipids, which play essential roles in cell signaling and immune responses .
Comparison with Similar Compounds
Similar Compounds
- Glucose-alpha-1,3-Mannose
- Glucose-alpha-1,4-Mannose
- Glucose-alpha-1,6-Mannose
Uniqueness
Glucose-alpha-1,2-aldehydo-L-Mannose is unique due to its specific glycosidic linkage (alpha-1,2) between glucose and mannose. This linkage imparts distinct structural and functional properties compared to other disaccharides with different linkages. The unique configuration influences its reactivity and interaction with biological molecules, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C12H22O11 |
---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5-,6+,7-,8-,9+,10-,11+,12-/m0/s1 |
InChI Key |
PZDOWFGHCNHPQD-XRYHAFIBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@@H]([C@H]([C@H](CO)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
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